molecular formula C8H7ClF6N2O3 B4297921 7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE

7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE

Cat. No.: B4297921
M. Wt: 328.59 g/mol
InChI Key: NDEIAEDRWXLTEG-UHFFFAOYSA-N
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Description

7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a chlorine atom, three trifluoromethyl groups, and a nitrate group attached to a bicyclic azabicycloheptane framework. The compound’s distinct structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the azabicycloheptane framework, followed by the introduction of the chlorine and trifluoromethyl groups through halogenation and trifluoromethylation reactions, respectively. The final step involves the nitration of the compound to introduce the nitrate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the nitrate group or reduction of the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or dechlorinated products.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic compound with a similar structural framework.

    Sordarins: Natural products containing a bicyclo[2.2.1]heptane core.

    α-santalol and β-santalol: Bioactive compounds with a related bicyclic structure.

Uniqueness

7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE is unique due to the presence of trifluoromethyl groups and a nitrate group, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl] nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF6N2O3/c9-4-2-1-3(20-17(18)19)5(4)16-6(2,7(10,11)12)8(13,14)15/h2-5,16H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIAEDRWXLTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1O[N+](=O)[O-])NC2(C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE
Reactant of Route 2
7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE
Reactant of Route 3
7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE
Reactant of Route 4
7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE
Reactant of Route 5
7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE
Reactant of Route 6
7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPTAN-6-YL NITRATE

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